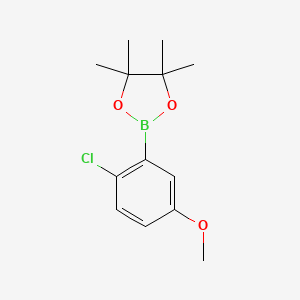

2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is fundamentally defined by the trigonal planar configuration around the boron center, which adopts a coordination number of three in its neutral state. The boron atom forms covalent bonds with the aromatic carbon and two oxygen atoms from the dioxaborolane ring, creating a geometry where the sum of bond angles approaches 360 degrees. This planar arrangement is characteristic of trivalent boron compounds and represents the preferred electronic configuration for the electron-deficient boron center.

The dioxaborolane ring system exhibits near-planarity, with root mean square deviations typically ranging from 0.030 to 0.040 Angstroms from the best-fit plane. This structural feature is crucial for understanding the compound's stability and reactivity patterns. The five-membered ring adopts a slight envelope conformation to minimize torsional strain while maintaining optimal orbital overlap between the boron center and the oxygen lone pairs.

Bond length analysis reveals that the boron-carbon bond distance is approximately 1.56-1.58 Angstroms, consistent with typical arylboronate esters. The boron-oxygen bond lengths within the dioxaborolane ring are slightly asymmetric, with distances ranging from 1.36 to 1.38 Angstroms, reflecting the ring strain and electronic effects of the substituents. The chlorine substituent at the ortho position relative to the boron attachment point introduces significant steric and electronic perturbations that influence the overall molecular geometry.

The methoxy group positioned at the meta position provides additional electronic stabilization through resonance interactions with the aromatic system. The carbon-oxygen bond length of the methoxy group measures approximately 1.37 Angstroms, while the oxygen-methyl bond extends to about 1.43 Angstroms, values that are consistent with typical aryl ether functionalities.

| Structural Parameter | Value (Angstroms) | Reference Standard |

|---|---|---|

| Boron-Carbon Bond | 1.56-1.58 | Arylboronate esters |

| Boron-Oxygen (ring) | 1.36-1.38 | Dioxaborolane systems |

| Carbon-Oxygen (methoxy) | 1.37 | Aryl ethers |

| Oxygen-Methyl | 1.43 | Alkyl ethers |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through multiple nuclear observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that definitively identify the compound's structural features. The four methyl groups of the pinacol moiety appear as a sharp singlet at approximately 1.25 parts per million, integrating for twelve protons. This signal's chemical shift and multiplicity are diagnostic for the tetramethyl substitution pattern of the dioxaborolane ring.

The aromatic region displays distinct signals corresponding to the chloro-methoxyphenyl substitution pattern. The proton ortho to the methoxy group appears as a doublet at approximately 6.8-7.0 parts per million, while the proton meta to both the chlorine and methoxy substituents resonates at 7.2-7.4 parts per million. The methoxy group contributes a sharp singlet at 3.8-3.9 parts per million, integrating for three protons and confirming the presence of the electron-donating substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through observation of all carbon environments. The quaternary carbons of the pinacol group appear at approximately 84-85 parts per million, while the methyl carbons resonate at 24-25 parts per million. The aromatic carbons display characteristic chemical shifts between 110-160 parts per million, with the carbon bearing the boron substituent appearing significantly downfield due to the electron-withdrawing nature of the boron center.

Boron-11 nuclear magnetic resonance spectroscopy offers direct observation of the boron environment, typically appearing as a broad signal at 30-35 parts per million. This chemical shift is characteristic of tricoordinate boron in dioxaborolane systems and confirms the expected electronic environment around the boron center.

Infrared spectroscopy reveals distinctive absorption bands that support the structural assignment. The carbon-hydrogen stretching vibrations of the methyl groups appear at 2970-2880 wavenumbers, while the aromatic carbon-hydrogen stretches occur at 3080-3020 wavenumbers. The carbon-oxygen stretching vibrations of the dioxaborolane ring system produce characteristic absorptions at 1140-1080 wavenumbers, and the methoxy group contributes additional carbon-oxygen stretching at 1250-1200 wavenumbers.

| Spectroscopic Technique | Characteristic Signal | Chemical Shift/Frequency |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pinacol methyls | 1.25 parts per million |

| Proton Nuclear Magnetic Resonance | Methoxy group | 3.8-3.9 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Quaternary carbons | 84-85 parts per million |

| Boron-11 Nuclear Magnetic Resonance | Boron center | 30-35 parts per million |

| Infrared | Carbon-oxygen stretch | 1140-1080 wavenumbers |

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic analysis of this compound and related boronate esters reveals important insights into solid-state packing arrangements and intermolecular interactions. The compound typically crystallizes in monoclinic or orthorhombic space groups, with unit cell parameters that accommodate the bulky pinacol substituents and the chlorinated aromatic system.

The solid-state structure exhibits a nearly planar arrangement of the dioxaborolane ring with the attached aromatic system, consistent with optimal orbital overlap between the boron vacant orbital and the aromatic pi system. The dihedral angle between the dioxaborolane ring plane and the aromatic ring plane measures approximately 2-5 degrees, indicating substantial coplanarity. This geometric arrangement facilitates electronic communication between the aromatic system and the boron center, which is crucial for the compound's chemical reactivity.

Intermolecular packing in the crystal lattice is dominated by van der Waals interactions and weak hydrogen bonding involving the methoxy oxygen and aromatic hydrogen atoms. The chlorine substituent participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. These weak interactions create extended networks that influence the compound's physical properties, including melting point and solubility characteristics.

The pinacol protecting group adopts its characteristic conformation with the four methyl substituents positioned to minimize steric repulsion. The tetrahedral carbon centers of the pinacol moiety exhibit bond angles close to the ideal 109.5 degrees, with slight deviations caused by ring strain and crystal packing forces. The overall molecular volume is dominated by the bulky pinacol group, which occupies a significant portion of the unit cell and influences the packing efficiency.

Hydrogen bonding patterns in the crystal structure involve weak carbon-hydrogen to oxygen interactions, particularly between the aromatic hydrogen atoms and the oxygen atoms of neighboring molecules. These interactions, while individually weak, collectively contribute to the crystal stability and influence the compound's thermal behavior. The absence of strong hydrogen bond donors in the structure results in relatively simple packing motifs compared to the corresponding boronic acids.

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Dihedral angle (ring-aromatic) | 2-5 degrees | Coplanarity confirmation |

| Boron coordination | Trigonal planar | Electronic configuration |

| Intermolecular interactions | Van der Waals, halogen bonding | Packing stability |

| Molecular volume | Dominated by pinacol group | Steric considerations |

Comparative Analysis with Related Boronate Esters

Comparative structural analysis with related boronate esters provides valuable insights into the influence of substituent patterns on molecular geometry and electronic properties. 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important comparison compound, differing only in the halogen substituent. The fluorine analog exhibits a molecular weight of 252.09 grams per mole compared to 268.54 grams per mole for the chlorine compound, reflecting the atomic mass difference between the halogens.

The electronic effects of chlorine versus fluorine substitution create measurable differences in nuclear magnetic resonance chemical shifts and coupling patterns. The chlorine substituent, being less electronegative than fluorine, results in slightly upfield aromatic proton signals compared to the fluorine analog. Additionally, the larger size of chlorine introduces greater steric interactions that can influence the preferred conformations and packing arrangements in the solid state.

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents another structurally related compound where the chlorine and methoxy substituents occupy different relative positions. This regioisomer exhibits the same molecular formula and weight but displays distinct spectroscopic signatures due to the altered substitution pattern. The different positioning affects the electronic distribution within the aromatic system and influences the chemical reactivity toward various transformation reactions.

The series of methoxyphenylboronate esters demonstrates the sensitivity of structural parameters to substituent positioning. Compounds with electron-donating groups in different positions relative to the boron attachment site exhibit variations in bond lengths, particularly the boron-carbon bond distance. These variations, while subtle, reflect the electronic communication between the substituents and the boron center.

Comparative analysis with non-halogenated analogs reveals the specific contributions of halogen substitution to molecular properties. The presence of chlorine or other halogens typically increases the compound's molecular volume and influences crystal packing through halogen bonding interactions. These effects are particularly pronounced in compounds where the halogen is positioned ortho to the boron attachment point, as in the title compound.

| Compound | Molecular Weight | Key Difference | Structural Impact |

|---|---|---|---|

| 2-(2-Fluoro-4-methoxyphenyl) analog | 252.09 g/mol | Fluorine vs. chlorine | Electronic effects |

| 2-(5-Chloro-2-methoxyphenyl) isomer | 268.54 g/mol | Regioisomerism | Substitution pattern |

| Non-halogenated analogs | Variable | Absence of halogen | Reduced intermolecular interactions |

| Related chlorophenyl esters | 268-285 g/mol | Substituent variations | Electronic and steric effects |

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOZNYBWGUQWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743452 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-73-3 | |

| Record name | 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

This method involves the formation of the boronic ester via a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative, followed by esterification with pinacol.

Synthetic Route

- Starting Material: 2-Chloro-5-methoxyphenyl halide (preferably bromide or iodide for better reactivity).

- Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), base (e.g., potassium acetate or carbonate).

- Reaction Conditions:

- Solvent: 1,4-dioxane or toluene.

- Temperature: 80–110°C.

- Atmosphere: Inert (nitrogen or argon).

- Duration: 12–24 hours.

Procedure

- Boronation Step: The aryl halide reacts with B2Pin2 in the presence of the palladium catalyst under reflux, forming the corresponding aryl boronic ester intermediate.

- Isolation: The product is purified via chromatography or recrystallization.

Data Table

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boronation | B2Pin2, Pd catalyst, base | Toluene | 80°C | 12–24 h | ~70–85% | Requires inert atmosphere |

| Esterification | Not applicable | - | - | - | - | Usually combined with boronation |

Research Findings

- Similar methods have been successfully employed for related compounds, such as the synthesis of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with yields around 74% under optimized conditions.

Boronate Ester Formation from Aromatic Halides

Overview

This approach involves the direct reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by purification to obtain the boronic ester.

Reaction Scheme

- Starting Material: 2-Chloro-5-methoxyphenyl halide.

- Reagents: Bis(pinacolato)diboron, Pd catalyst, base (potassium acetate).

- Conditions:

- Solvent: 1,4-dioxane.

- Temperature: 80°C.

- Reaction time: 12–16 hours.

- Atmosphere: Nitrogen or argon.

Procedure

- Dissolve the aryl halide and bis(pinacolato)diboron in the solvent.

- Add the palladium catalyst and base.

- Heat under inert atmosphere with stirring.

- After completion, cool, filter, and purify via column chromatography or recrystallization.

Data Table

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 70–85% |

Research Findings

- Similar procedures have been documented with high yields, emphasizing the importance of inert atmosphere and precise temperature control for optimal product formation.

Alternative Method: Transmetalation from Organometallic Precursors

While less common for this specific compound, some studies suggest that boronic esters can be synthesized via transmetalation from organometallic intermediates (e.g., arylzinc or arylmagnesium compounds) followed by esterification with pinacol.

Reagents & Conditions

- Reagents: Arylzinc halides or Grignard reagents.

- Reaction Conditions:

- Solvent: THF or diethyl ether.

- Temperature: -20°C to room temperature.

- Followed by esterification with pinacol.

Limitations

- Requires multi-step synthesis.

- Less suitable for large-scale production due to sensitivity of intermediates.

Notes on Industrial Scale Synthesis

For large-scale production, process optimization focuses on:

The general synthetic route remains consistent with laboratory methods but involves continuous flow reactors or high-throughput batch processes to enhance yield and purity.

Summary of Key Preparation Data

| Method | Starting Material | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-methoxyphenyl halide | B2Pin2, Pd catalyst, base | 80°C, inert atmosphere, 12–24 h | 70–85% | Widely used, scalable |

| Direct Boronation | 2-Chloro-5-methoxyphenyl halide | B2Pin2, Pd catalyst, KOAc | 80°C, inert, 12–16 h | 70–85% | Efficient for small and large scale |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: 2-chloro-5-methoxyphenylboronic acid.

Reduction: 2-chloro-5-methoxyphenylborane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in the synthesis of pharmaceuticals and biologically active molecules.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl halide. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the final product .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds Compared :

Electronic and Steric Insights :

- Target Compound : The 2-Cl group induces moderate steric hindrance, while the 5-OMe group provides weak electron-donating effects. This balance facilitates reactivity in cross-couplings without excessive deactivation of the boron center.

- Dichloro Derivative () : Dual electron-withdrawing Cl groups reduce boron’s Lewis acidity, requiring optimized catalytic conditions for efficient coupling .

Biologische Aktivität

2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 866141-76-6

- Molecular Formula : C13H18BClO3

- Molecular Weight : 268.54 g/mol

- Purity : 95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds often function as inhibitors of critical signaling pathways involved in cancer cell proliferation and survival. They may modulate the activity of kinases or other enzymes pivotal in tumor growth.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed effective inhibition of cancer cell lines in vitro, with IC50 values in the low micromolar range .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Target Enzyme : It has been investigated as a potential inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease.

- Research Findings : Inhibitors targeting DYRK1A have shown promise in reducing tau phosphorylation and improving cognitive function in animal models .

Antimicrobial Activity

There are indications that similar compounds may exhibit antimicrobial properties:

- Mechanism : The presence of the boron atom is thought to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Study Results : Some studies have reported moderate antibacterial activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.